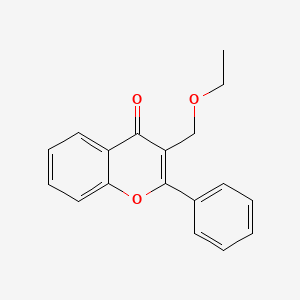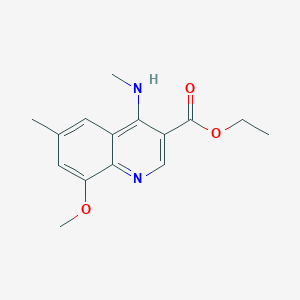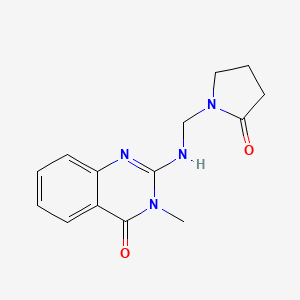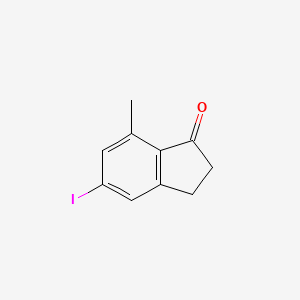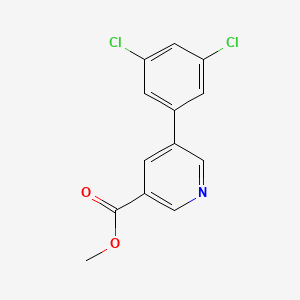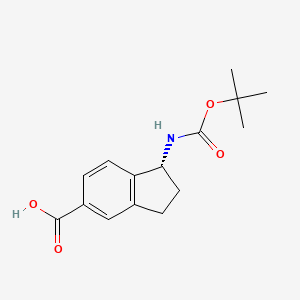
(R)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the Boc protecting group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials and as a building block for various chemical products
Mecanismo De Acción
The mechanism of action of ®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial in the synthesis of complex molecules and in the study of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc protecting group and are used in similar applications.
tert-Butyl esters: These compounds also feature the tert-butyl group and are used in organic synthesis.
Uniqueness
®-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its indene structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organic molecules and in the study of biochemical processes .
Propiedades
Número CAS |
1956436-68-2 |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-5-9-8-10(13(17)18)4-6-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Clave InChI |
HMQXSAHTXHSFCY-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=CC(=C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)
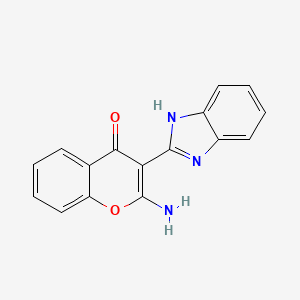
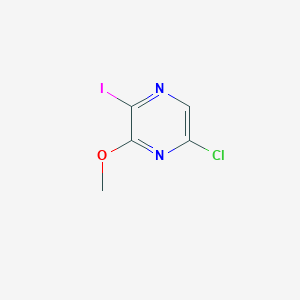

![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
